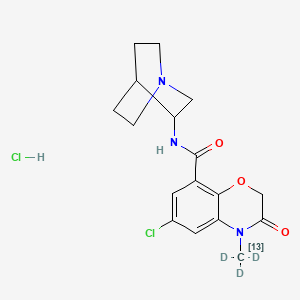

Azasetron-13C,D3 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azasetron-13C,D3 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Azasetron Hydrochloride, which is known for its role as a 5-HT3 receptor antagonist. This compound is particularly valuable in studies involving neurotransmission, pain, inflammation, and various neurological disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Azasetron-13C,D3 Hydrochloride involves the incorporation of carbon-13 and deuterium isotopes into the Azasetron molecule. The process typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to introduce the isotopes at specific positions within the molecule. The final product is purified using chromatographic techniques to ensure high purity and isotopic enrichment .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification methods, such as high-performance liquid chromatography, are employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: Azasetron-13C,D3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenation reagents like chlorine or bromine are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

Azasetron-13C,D3 Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

Medicine: Investigated for its potential therapeutic effects in treating nausea and vomiting induced by chemotherapy.

Wirkmechanismus

Azasetron-13C,D3 Hydrochloride acts by competitively binding to 5-HT3 receptors, thereby blocking the action of serotonin. By preventing serotonin from binding to these receptors, the compound effectively interrupts the emetic signal transmission to the brain, reducing the sensation of nausea and the reflex to vomit .

Vergleich Mit ähnlichen Verbindungen

Azasetron Hydrochloride: The parent compound, used for similar applications but without isotopic labeling.

Azasetron-d3 Hydrochloride: Another isotopically labeled variant, with deuterium atoms incorporated but without carbon-13 labeling.

6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic Acid-d3 Methyl Ester: A related compound with similar structural features and isotopic labeling.

Uniqueness: Azasetron-13C,D3 Hydrochloride is unique due to its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling enhances its utility in NMR spectroscopy and other analytical techniques, providing more detailed insights into molecular structures and dynamics compared to single-labeled compounds .

Biologische Aktivität

Azasetron-13C,D3 Hydrochloride is a stable isotope-labeled derivative of Azasetron, primarily recognized for its function as a 5-HT3 receptor antagonist. This compound plays a significant role in biochemical reactions related to neurotransmission and is extensively utilized in research, particularly in studies involving nausea and vomiting, especially those induced by chemotherapy. Its unique isotopic labeling enhances its stability, allowing for precise quantification in various experimental settings.

This compound exerts its biological effects by competitively binding to 5-HT3 receptors in the central nervous system. By inhibiting serotonin from attaching to these receptors, it effectively disrupts the emetic signal transmission pathway to the brain, thereby alleviating symptoms of nausea and vomiting. This mechanism is crucial for its application in antiemetic therapies during chemotherapy treatments.

Pharmacological Properties

The pharmacological profile of this compound highlights its effectiveness as an antiemetic agent. Below is a summary of its biological activity based on various studies:

Case Studies

- Case Study on Chemotherapy-Induced Nausea : In a double-blind randomized trial involving patients undergoing highly emetogenic chemotherapy, Azasetron was administered alongside standard care. The results indicated a significant reduction in nausea scores compared to control groups receiving placebo treatments, affirming its role as an effective antiemetic agent.

- Pharmacokinetic Analysis : A study analyzed the pharmacokinetics of this compound in plasma samples using liquid chromatography-mass spectrometry (LC-MS). The results showed that the compound maintained stable plasma concentrations over time, supporting its potential for consistent therapeutic effects.

Metabolic Pathways

Research has indicated that this compound is involved in various metabolic pathways, particularly those related to serotonin metabolism. The compound's deuterium labeling allows for advanced tracing techniques in metabolic studies:

- Biochemical Tracing : Studies utilizing this compound have successfully traced the metabolism of serotonin and its derivatives in vivo, providing insights into neurotransmitter dynamics during emesis.

Comparative Studies

A comparative analysis with other 5-HT3 antagonists such as ondansetron and granisetron revealed that while all compounds effectively reduce nausea, this compound offers unique advantages due to its isotopic labeling, which enhances detection sensitivity and accuracy in pharmacokinetic assessments.

Eigenschaften

IUPAC Name |

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-3-oxo-4-(trideuterio(113C)methyl)-1,4-benzoxazine-8-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H/i1+1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMKBKPJYAHLQP-SPZGMPHYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.